

# An In-depth Technical Guide to 4-Hydroxy-2,5-dimethylbenzaldehyde

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## Compound of Interest

Compound Name: 4-Hydroxy-2,5-dimethylbenzaldehyde

Cat. No.: B113098

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## Introduction

**4-Hydroxy-2,5-dimethylbenzaldehyde** (CAS No: 85231-15-8) is an aromatic organic compound characterized by a benzaldehyde scaffold substituted with a hydroxyl group and two methyl groups.<sup>[1][2]</sup> With the molecular formula C<sub>9</sub>H<sub>10</sub>O<sub>2</sub>, it serves as a valuable intermediate in various fields of organic synthesis.<sup>[1][3]</sup> Its structural features, particularly the reactive aldehyde and phenolic hydroxyl groups, make it a versatile building block for more complex molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectroscopic data, reactivity, and potential applications, with a focus on its relevance to researchers in chemistry and drug discovery.

## Chemical Structure and Physicochemical Properties

**4-Hydroxy-2,5-dimethylbenzaldehyde** is a crystalline solid with a distinct aromatic odor.<sup>[1]</sup> Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	85231-15-8	[2][4][5]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][5]
Molecular Weight	150.17 g/mol	[2][5][6]
Appearance	Colorless crystalline solid	[1]
Melting Point	61-63 °C	[1]
Boiling Point	142-144 °C	[1]
272.7 ± 35.0 °C at 760 mmHg	[5]	
Density	1.13 g/cm <sup>3</sup>	[1][5]
SMILES	<chem>CC1=CC(=C(C=C1O)C)C=O</chem>	[3]
InChIKey	XLIMLVMIYISMIQ- UHFFFAOYSA-N	[3]

## Synthesis Protocols and Workflows

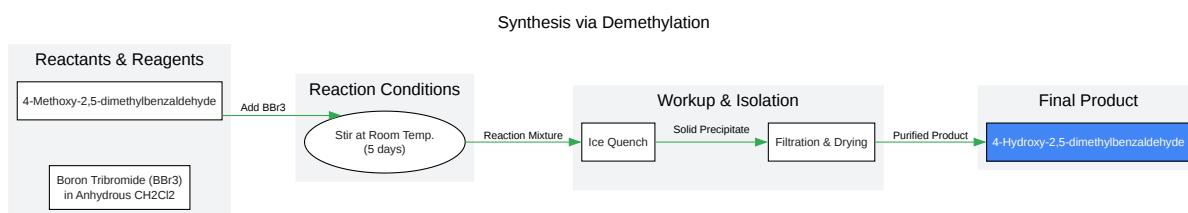
The synthesis of **4-Hydroxy-2,5-dimethylbenzaldehyde** can be achieved through several routes, most notably via the demethylation of its methoxy precursor or the formylation of the corresponding phenol.

### Demethylation of 4-Methoxy-2,5-dimethylbenzaldehyde

A common and effective method involves the cleavage of the methyl ether in 4-methoxy-2,5-dimethylbenzaldehyde using a strong Lewis acid like boron tribromide.[4]

- Materials: 4-methoxy-2,5-dimethylbenzaldehyde (1.24 g, 7.55 mmol), anhydrous dichloromethane (12 mL), boron tribromide (1.75 g, 18.5 mmol), ice (150 g).[4]
- Procedure:
  - Dissolve 4-methoxy-2,5-dimethylbenzaldehyde in anhydrous dichloromethane under an inert atmosphere.[4]

- Slowly add pure boron tribromide dropwise to the stirred solution. A tan-colored precipitate may form during the addition.[4]
- Stir the resulting suspension at room temperature for 5 days to ensure the reaction goes to completion.[4]
- Carefully pour the reaction mixture into a beaker containing 150 g of ice to quench the reaction.[4]
- Once the ice has completely melted, isolate the solid product, **4-Hydroxy-2,5-dimethylbenzaldehyde**, by filtration.[4]
- Dry the product to yield the final compound. This procedure has been reported to provide a quantitative yield.[4]



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Caption: Workflow for the synthesis of **4-Hydroxy-2,5-dimethylbenzaldehyde**.

## Carbonylation of p-Methylphenol

An alternative approach involves the carbonylation of p-methylphenol, where the compound reacts with formaldehyde under specific conditions to introduce the aldehyde group.[1] While less detailed in available literature, this method represents a direct formylation pathway.

## Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

### <sup>1</sup>H-NMR Spectroscopy

The proton NMR spectrum provides definitive structural information.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.40	Singlet	1H	Phenolic Hydroxyl (-OH)
9.98	Singlet	1H	Aldehyde Proton (-CHO)
7.54	Singlet	1H	Aromatic Proton (Ar-H)
6.68	Singlet	1H	Aromatic Proton (Ar-H)
2.49	Singlet	3H	Methyl Group (-CH <sub>3</sub> )
2.13	Singlet	3H	Methyl Group (-CH <sub>3</sub> )
Spectrum acquired in DMSO-d <sub>6</sub> at 400 MHz. <a href="#">[4]</a>			

## Mass Spectrometry

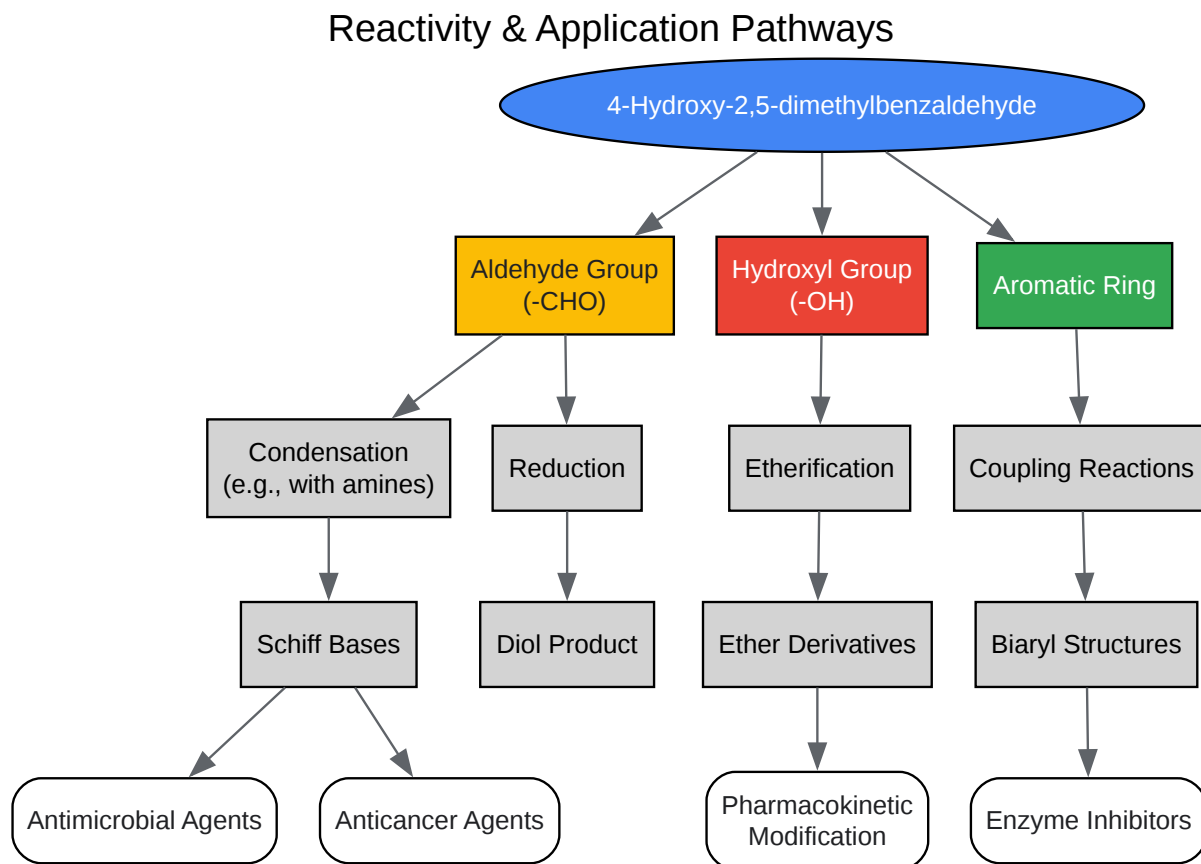
Predicted mass spectrometry data indicates the expected mass-to-charge ratios for various adducts.[\[3\]](#)

Adduct	m/z (Predicted)
[M+H] <sup>+</sup>	151.07536
[M+Na] <sup>+</sup>	173.05730
[M-H] <sup>-</sup>	149.06080
[M] <sup>+</sup>	150.06753
Data calculated using CCSbase. <a href="#">[3]</a>	

## Reactivity and Applications in Drug Development

The chemical reactivity of **4-Hydroxy-2,5-dimethylbenzaldehyde** is dominated by its aldehyde and hydroxyl functional groups, making it a valuable scaffold in medicinal chemistry.

- **As a Synthetic Intermediate:** It is an important intermediate for synthesizing various organic molecules, including pharmaceuticals, pigments, and dyes.<sup>[1]</sup> Its structure is analogous to other substituted hydroxybenzaldehydes that are key precursors in drug manufacturing, such as 4-hydroxy-3,5-dimethylbenzaldehyde, an intermediate for the HIV drug Etravirine.<sup>[6]</sup>
- **Reactions of the Aldehyde Group:** The aldehyde functional group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form Schiff bases.<sup>[7]</sup> Schiff bases derived from substituted benzaldehydes are widely explored for their potential anticancer and antimicrobial activities.<sup>[7]</sup>
- **Reactions of the Hydroxyl Group:** The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications are often used in drug design to modulate a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability.<sup>[7]</sup>
- **Potential as a Bioactive Scaffold:** Benzaldehyde derivatives are investigated for various therapeutic applications. For instance, benzyloxybenzaldehyde derivatives have been studied as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer.<sup>[8]</sup> The core structure of **4-Hydroxy-2,5-dimethylbenzaldehyde** provides a foundation for developing novel enzyme inhibitors and other bioactive agents.<sup>[9]</sup>



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Caption: Logical relationships of the compound's functional groups to potential applications.

## Safety and Handling

**4-Hydroxy-2,5-dimethylbenzaldehyde** is classified as an irritating compound.[1] Standard laboratory safety protocols should be strictly followed during handling.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat to avoid contact with skin and eyes.[1]
- Handling: Use in a well-ventilated area or under a chemical fume hood.[1]
- Storage: Store in a cool, dry place away from high temperatures and sources of ignition.[1] A storage temperature of -20°C is also recommended.[2]

## Conclusion

**4-Hydroxy-2,5-dimethylbenzaldehyde** is a well-characterized aromatic compound with significant utility as a chemical intermediate. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive building block for creating a diverse range of molecules. For researchers in drug discovery and medicinal chemistry, it represents a valuable scaffold for the development of novel therapeutic agents, leveraging established structure-activity relationships of related benzaldehyde derivatives.

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